mGluR2 Positive Allosteric Modulator Potency: A Defined EC50 of 122 nM
In a curated bioactivity database, this compound demonstrated positive allosteric modulation of the rat mGluR2 receptor with an EC50 of 122 nM, assessed by potentiation of glutamate-induced thallium flux in HEK293 cells [1]. This value serves as the primary quantitative benchmark for its functional activity at this receptor. A structurally related compound from the same patent family (US10099993, Compound 24) exhibits an EC50 of 222 nM, indicating a 1.8-fold weaker potency [2]. The difference highlights the structure-activity relationship (SAR) sensitivity within this chemotype, where minor structural modifications significantly impact mGluR2 PAM efficacy.
| Evidence Dimension | mGluR2 Positive Allosteric Modulator Potency |
|---|---|
| Target Compound Data | EC50 = 122 nM (rat mGluR2, glutamate-induced thallium flux assay in HEK293 cells) |
| Comparator Or Baseline | US10099993, Compound 24 (a closely related pyrazole analog): EC50 = 222 nM |
| Quantified Difference | 1.8-fold increase in potency (122 nM vs 222 nM) |
| Conditions | HEK293 cells expressing rat mGluR2; thallium flux assay |
Why This Matters
The 1.8-fold superior potency compared to a structurally proximal analog directs SAR efforts and allows for more robust pharmacological modulation at lower concentrations, reducing potential off-target effects in complex biological systems.
- [1] BindingDB. Entry BDBM50017212 (CHEMBL3287671). Affinity Data: EC50 122 nM for rat mGluR2. Assay: Positive allosteric modulation of glutamate-induced thallium flux in HEK293 cells. View Source
- [2] BindingDB. Entry BDBM50017227 (CHEMBL3287675). US10099993, Compound 24. Affinity Data: EC50 222 nM for rat mGluR2. View Source
